molecular formula C22H18N4O2 B2500666 N-(2-(3-(2-cyanophenyl)ureido)phenyl)-2-methylbenzamide CAS No. 1207007-01-9

N-(2-(3-(2-cyanophenyl)ureido)phenyl)-2-methylbenzamide

Cat. No. B2500666
CAS RN: 1207007-01-9
M. Wt: 370.412
InChI Key: ADJWECUHQHSNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-(3-(2-cyanophenyl)ureido)phenyl)-2-methylbenzamide is not directly detailed in the provided papers. However, similar compounds have been synthesized using various methods. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involved characterizing the compound through H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods . Another relevant synthesis method is the one-pot reaction of N-(mesyloxy)phthalimides with secondary amines to afford corresponding 2-ureidobenzamides . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide adopts a monoclinic space group and is stabilized by pi-pi conjugation and hydrogen bonding interactions . Similarly, the structure of 2-Methyl-N-phenylbenzamide shows that molecules are linked into a chain through N—H⋯O hydrogen bonding . These findings suggest that this compound may also exhibit significant hydrogen bonding, which could influence its physical properties and biological activity.

Chemical Reactions Analysis

The chemical reactions involving ureido benzamides are complex. The one-pot reactions can lead to various products such as 2-ureidobenzamides, 2-ureidobenzoic acids, and ethyl 2-ureidobenzoates . The mechanism of hydrolysis or alcoholysis of these compounds involves a proton transfer mechanism with the ureido moiety acting as an internal acid catalyst . These reactions are crucial for understanding the chemical behavior and potential transformations of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenylbenzamides can be inferred from related compounds. For instance, the antitumor activity of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was investigated using electrochemical measurements and MTT assay, showing inhibition in various cell lines . The reversed-phase liquid chromatographic retention characteristics of substituted N-ethylbenzamides have been studied, indicating that the structure of the substituents significantly affects retention . These studies provide insights into the potential properties of this compound, such as its solubility, stability, and interaction with biological systems.

Scientific Research Applications

  • Antiproliferative Activity in Melanoma Cells : This compound has been studied for its antiproliferative activities against melanoma cells. A study found that similar compounds exhibited competitive antiproliferative activities against a melanoma cell line, suggesting potential for therapeutic application in melanoma treatment (Kim et al., 2011).

  • Potential in Anticancer Agents : Syntheses of related compounds have been evaluated for their potential as anticancer agents. The studies show that some derivatives exhibit cytotoxicity against human adenocarcinoma cells, indicating their potential utility in cancer treatment (Gaudreault et al., 1988).

  • Antibacterial Evaluation : Compounds with a similar structure have been synthesized and evaluated for their antibacterial properties. One study found that certain derivatives exhibited low minimum inhibitory concentration values against specific bacterial strains, highlighting their potential as antibacterial agents (Ravichandiran et al., 2015).

  • Pharmacological Properties in CCKB/Gastrin Receptor Antagonists : Research has also explored the pharmacological properties of ureido-acetamides, a family of compounds related to N-(2-(3-(2-cyanophenyl)ureido)phenyl)-2-methylbenzamide. These compounds have shown promise as non-peptide cholecystokinin-B (CCKB) receptor antagonists, suggesting their potential use in various gastrointestinal disorders (Bertrand et al., 1994).

  • In Vitro and In Vivo Antineoplastic Activity : Another study focused on the synthesis of 1-aryl-3-(2-chloroethyl) urea derivatives, which are structurally similar, and assessed their in vitro cytotoxicity and in vivo antineoplastic activity. This research provides insight into their potential as new antineoplastic agents (Lacroix et al., 1988).

  • PDE10A Inhibition for Neurological Disorders : Research has identified N-methylbenzamide derivatives as potent inhibitors of phosphodiesterase 10A (PDE10A), a brain-specific enzyme. Inhibitors of this enzyme are being explored for their therapeutic potential in treating various basal ganglia dysfunctions, including Parkinson's and Huntington's diseases, schizophrenia, and addiction (Kilburn et al., 2013).

properties

IUPAC Name

N-[2-[(2-cyanophenyl)carbamoylamino]phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-15-8-2-4-10-17(15)21(27)24-19-12-6-7-13-20(19)26-22(28)25-18-11-5-3-9-16(18)14-23/h2-13H,1H3,(H,24,27)(H2,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJWECUHQHSNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.